(3-Bromo-5-(pyridin-4-yl)phenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(3-Bromo-5-(pyridin-4-yl)phenyl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a brominated phenyl ring, a pyridine ring, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-(pyridin-4-yl)phenyl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the bromination of a phenyl ring followed by the introduction of a pyridine ring through a coupling reaction. The final step involves the addition of a pyrrolidine moiety via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-(pyridin-4-yl)phenyl)(pyrrolidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides and organometallic compounds are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-Bromo-5-(pyridin-4-yl)phenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Bromo-5-(pyridin-4-yl)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-5-(pyridin-4-yl)phenyl)methanone: Lacks the pyrrolidine moiety, which may affect its reactivity and applications.
(3-Bromo-5-(pyridin-4-yl)phenyl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of pyrrolidine, leading to different chemical properties.
Uniqueness
(3-Bromo-5-(pyridin-4-yl)phenyl)(pyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the pyrrolidine ring, in particular, may enhance its biological activity and make it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
(3-bromo-5-pyridin-4-ylphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c17-15-10-13(12-3-5-18-6-4-12)9-14(11-15)16(20)19-7-1-2-8-19/h3-6,9-11H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEGANLBORPGIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)C3=CC=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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